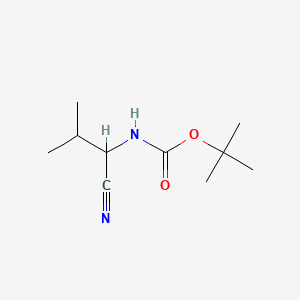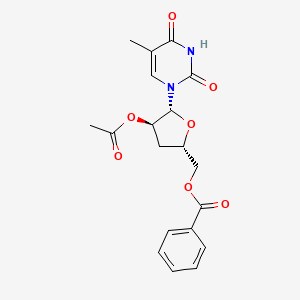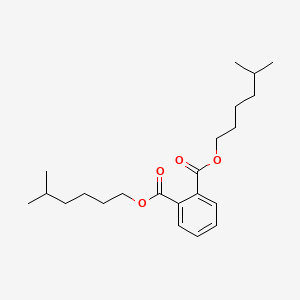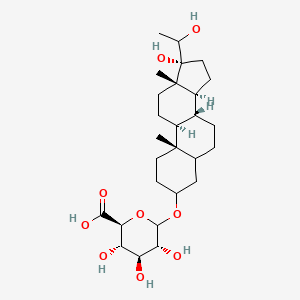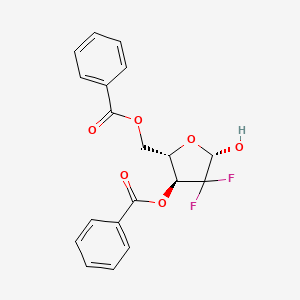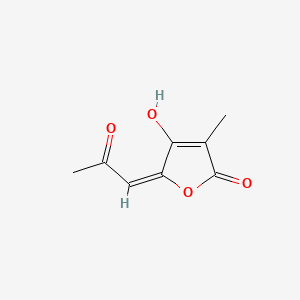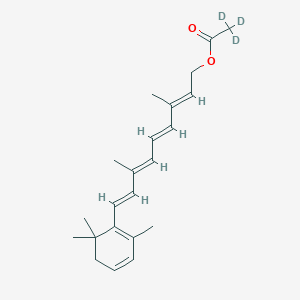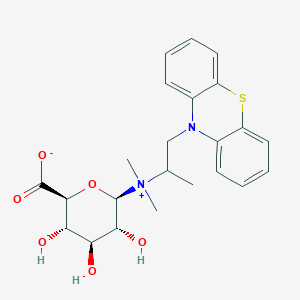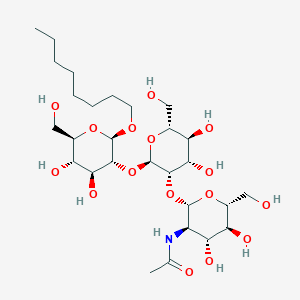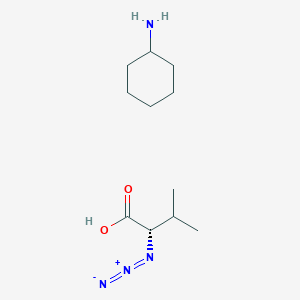![molecular formula C₃₄H₃₆Cl₂N₆O₅ B1146843 Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate CAS No. 1246812-37-2](/img/new.no-structure.jpg)
Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate is a chemical compound with the molecular formula C34H36Cl2N6O5 and a molecular weight of 679.59 g/mol . This compound is a derivative of itraconazole, a well-known antifungal agent. The presence of the 1,2,4-triazole ring in its structure is significant for its biological activity .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate typically involves the reaction of itraconazole with an appropriate isocyanate reagent. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities .
化学反応の分析
Types of Reactions: Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
科学的研究の応用
Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antifungal and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of fungal infections.
作用機序
The mechanism of action of Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate involves its interaction with specific molecular targets. The 1,2,4-triazole ring is known to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. This inhibition disrupts the integrity of the cell membrane, leading to cell death. The compound may also interact with other molecular pathways involved in fungal growth and proliferation .
類似化合物との比較
Itraconazole: The parent compound, known for its antifungal activity.
Fluconazole: Another triazole antifungal agent with a similar mechanism of action.
Voriconazole: A triazole derivative with broad-spectrum antifungal activity.
Uniqueness: Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate is unique due to its specific structural modifications, which may enhance its biological activity and selectivity compared to other triazole derivatives. Its unique isocyanate group may also confer additional reactivity, making it a valuable compound for further chemical and biological studies .
特性
CAS番号 |
1246812-37-2 |
|---|---|
分子式 |
C₃₄H₃₆Cl₂N₆O₅ |
分子量 |
679.59 |
同義語 |
4-[4-[4-[4-[[(2R,4S)-(2,4-Dichlorophenyl)-2-(isocyanomethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]phenyl]-2,4-dihydro-2-(1-methylpropyl)-3H-1,2,4-triazol-3-one; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


